molecular formula C10H9Br2N3 B6361806 3,5-Dibromo-1-[(3-methylphenyl)methyl]-1H-1,2,4-triazole CAS No. 1240572-63-7

3,5-Dibromo-1-[(3-methylphenyl)methyl]-1H-1,2,4-triazole

Cat. No.: B6361806
CAS No.: 1240572-63-7
M. Wt: 331.01 g/mol
InChI Key: AKRAIFZMUQJOAB-UHFFFAOYSA-N
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Description

3,5-Dibromo-1-[(3-methylphenyl)methyl]-1H-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with two bromine atoms and a 3-methylphenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dibromo-1-[(3-methylphenyl)methyl]-1H-1,2,4-triazole typically involves the bromination of a triazole precursor. One common method is the bromination of 1-[(3-methylphenyl)methyl]-1H-1,2,4-triazole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process. Additionally, the purification of the final product can be achieved through recrystallization or chromatographic techniques to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromo-1-[(3-methylphenyl)methyl]-1H-1,2,4-triazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Depending on the nucleophile, products can include azides, thiols, or amines.

    Oxidation Products: Oxidized triazole derivatives.

    Reduction Products: Reduced triazole derivatives.

    Coupling Products: Biaryl compounds formed through Suzuki-Miyaura coupling.

Scientific Research Applications

3,5-Dibromo-1-[(3-methylphenyl)methyl]-1H-1,2,4-triazole has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including antifungal and antibacterial compounds.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Agrochemicals: It serves as an intermediate in the synthesis of pesticides and herbicides.

    Biological Research: The compound is used in studies involving enzyme inhibition and protein-ligand interactions

Mechanism of Action

The mechanism of action of 3,5-Dibromo-1-[(3-methylphenyl)methyl]-1H-1,2,4-triazole depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with biological targets such as proteins or nucleic acids. The bromine atoms and the triazole ring play crucial roles in binding to the target sites, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dibromo-1-[(3-methylphenyl)methyl]-1H-1,2,4-triazole is unique due to the presence of both bromine atoms and the 3-methylphenylmethyl group on the triazole ring. This unique substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

3,5-dibromo-1-[(3-methylphenyl)methyl]-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Br2N3/c1-7-3-2-4-8(5-7)6-15-10(12)13-9(11)14-15/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKRAIFZMUQJOAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C(=NC(=N2)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Br2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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